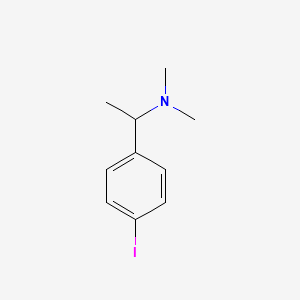

1-(4-iodophenyl)-N,N-dimethylethanamine

Description

1-(4-Iodophenyl)-N,N-dimethylethanamine is a tertiary amine characterized by a phenethylamine backbone substituted with an iodine atom at the para position of the phenyl ring and two methyl groups on the amine nitrogen.

Properties

Molecular Formula |

C10H14IN |

|---|---|

Molecular Weight |

275.13 g/mol |

IUPAC Name |

1-(4-iodophenyl)-N,N-dimethylethanamine |

InChI |

InChI=1S/C10H14IN/c1-8(12(2)3)9-4-6-10(11)7-5-9/h4-8H,1-3H3 |

InChI Key |

KFYSUXMQFPVIDX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)I)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-iodophenyl)-N,N-dimethylethanamine can be achieved through several methods. One common approach involves the reaction of 4-iodoaniline with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the temperature maintained around 60-80°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The process may also involve the use of alternative solvents and catalysts to optimize the reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-(4-iodophenyl)-N,N-dimethylethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions. .

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide; conditionsacidic or basic medium, temperature range 25-80°C.

Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, temperature range 0-25°C.

Substitution: Sodium methoxide, potassium tert-butoxide; conditionspolar aprotic solvents, temperature range 25-60°C.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted phenyl derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-iodophenyl)-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted N,N-Dimethylethanamines

2-(5-Halo-1H-Indol-3-yl)-N,N-Dimethylethanamines

Compounds such as 2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine (2d) and 2-(5-iodo-1H-indol-3-yl)-N,N-dimethylethanamine (2e) exhibit nanomolar affinities for serotonin receptors (5-HT1A and 5-HT7) and demonstrate potent antidepressant and sedative activities in vivo. The indole scaffold in these analogs facilitates π-π stacking interactions with serotonin receptors, while halogen substitution (Br, I) enhances binding affinity through hydrophobic and van der Waals interactions.

Chlorphenoxamine Hydrochloride

Chlorphenoxamine hydrochloride (2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine hydrochloride) contains a diphenylethoxy group and a chlorine substituent. It acts as a muscle relaxant and antiparkinsonism agent. The ether linkage and bulky diphenyl group reduce its ability to cross the blood-brain barrier compared to 1-(4-iodophenyl)-N,N-dimethylethanamine, which lacks steric hindrance from ether oxygen .

Aromatic Substitution Variants

N,N-Dimethyl-4-Iodophentermine (CAS 153688-91-6)

This analog (1-(4-iodophenyl)-N,N,2-trimethylpropan-2-amine) features a branched propan-2-amine chain with additional methyl groups. The increased branching enhances its lipophilicity and may prolong metabolic half-life compared to the ethanamine backbone of the target compound. Such structural differences could influence target selectivity, particularly in dopamine or norepinephrine transporter interactions .

Venlafaxine-Related Impurities

Impurities such as 2-(cyclohex-1-enyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine (F) and 2-cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethanamine (G) incorporate cycloalkyl substituents.

Functional Group Modifications

2-Azido-N,N-Dimethylethanamine (DMAZ)

DMAZ replaces the iodophenyl group with an azide moiety, rendering it a reactive intermediate for "click chemistry" applications. While the target compound is pharmacologically oriented, DMAZ's utility lies in synthetic chemistry, highlighting how functional group changes redirect compound applications .

Benzhydryl Ether Derivatives (me-DIPH and me2-DIPH)

These analogs (N,N-dimethyl-2-(2-methyl-benzhydryl oxy)-ethylamine and 2-(2,6-dimethylphenyl)-phenyl-metoxy)-N,N-dimethylethanamine ) feature bulky benzhydryl groups. Their enhanced DNA platination reduction in renal cells contrasts with the target compound’s likely central nervous system activity, underscoring the impact of aromatic bulk on tissue specificity .

Structural and Pharmacological Data Table

Key Findings and Implications

Halogen Effects : Iodine substitution enhances lipophilicity and binding affinity in both indole and phenyl systems, though indole-containing analogs show stronger serotonin receptor activity .

Structural Simplicity: The absence of ether linkages or bulky groups in this compound may improve blood-brain barrier penetration compared to chlorphenoxamine or benzhydryl ethers .

Metabolic Stability : Linear ethanamine backbones (target compound) are less prone to enzymatic degradation than branched or cycloalkyl-containing analogs (e.g., venlafaxine impurities) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.